molecular formula C13H12BrNO B188494 2-{[(3-Bromophenyl)amino]methyl}phenol CAS No. 90383-19-0

2-{[(3-Bromophenyl)amino]methyl}phenol

Cat. No.: B188494
CAS No.: 90383-19-0
M. Wt: 278.14 g/mol
InChI Key: SWSKVMLCFJTTNC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-{[(3-Bromophenyl)amino]methyl}phenol typically involves the reaction of 3-bromobenzylamine with salicylaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The mixture is heated under reflux conditions for several hours to facilitate the formation of the desired product .

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic route mentioned above can be scaled up for larger-scale production if necessary.

Chemical Reactions Analysis

2-{[(3-Bromophenyl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, particularly at the positions ortho and para to the bromine atom.

Scientific Research Applications

2-{[(3-Bromophenyl)amino]methyl}phenol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: This compound is used in biochemical research to study enzyme interactions and protein-ligand binding.

    Industry: In industrial research, this compound is used to develop new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(3-Bromophenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group can form non-covalent interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the aminomethylphenol structure can interact with various receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

2-{[(3-Bromophenyl)amino]methyl}phenol can be compared with other similar compounds, such as:

    2-{[(4-Bromophenyl)amino]methyl}phenol: This compound has a similar structure but with the bromine atom positioned at the para position instead of the meta position.

    2-{[(3-Chlorophenyl)amino]methyl}phenol: This compound has a chlorine atom instead of a bromine atom.

    2-{[(3-Methylphenyl)amino]methyl}phenol: This compound has a methyl group instead of a bromine atom.

Properties

IUPAC Name

2-[(3-bromoanilino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c14-11-5-3-6-12(8-11)15-9-10-4-1-2-7-13(10)16/h1-8,15-16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSKVMLCFJTTNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC(=CC=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80357463
Record name 2-{[(3-bromophenyl)amino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90383-19-0
Record name 2-{[(3-bromophenyl)amino]methyl}phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80357463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-(3-BROMOANILINO)-O-CRESOL
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